molecular formula C11H16ClFN2 B3267371 1-(4-Fluoro-benzyl)-piperazine hydrochloride CAS No. 449174-90-7

1-(4-Fluoro-benzyl)-piperazine hydrochloride

Cat. No. B3267371
M. Wt: 230.71 g/mol
InChI Key: NARSRVMPDQTUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, but specific details about the molecular structure of “1-(4-Fluoro-benzyl)-piperazine hydrochloride” are not provided in the available sources .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(4-Fluoro-benzyl)-piperazine hydrochloride” are not detailed in the available sources, related compounds like “4-Bromofluorobenzene” are known to be standard substrates for cross-coupling reactions . They also form Grignard reagents used in the synthesis of 4-fluorophenyl containing compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like its form, molecular weight, and chemical formula. For “1-(4-Fluoro-benzyl)-piperazine hydrochloride”, these details are not explicitly mentioned in the available sources .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For “4-Fluorobenzylamine”, a compound with some similarity, it’s noted to be a combustible liquid that may be corrosive to metals and can cause severe skin burns and eye damage .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.ClH/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARSRVMPDQTUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-benzyl)-piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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